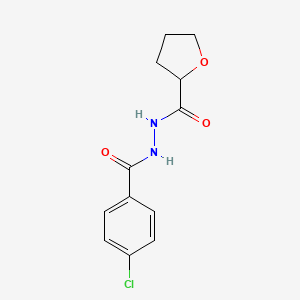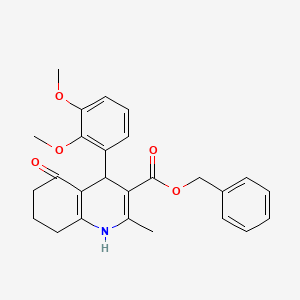
N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. Inhibition of COX-2 activity by this compound results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and immune function. This compound has also been found to inhibit the expression of pro-inflammatory cytokines, which are involved in the regulation of inflammation. Additionally, this compound has been found to increase the levels of antioxidant enzymes, which are involved in the protection against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and its chemical properties are well characterized. This compound has also been found to exhibit high potency and selectivity for its biological targets. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it challenging to use in aqueous solutions. Additionally, this compound has been found to exhibit some toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide. One potential direction is the further investigation of the mechanism of action of this compound. Understanding the mechanism of action of this compound can provide insights into its potential applications in various fields. Another potential direction is the development of new derivatives of this compound with improved pharmacological properties. Additionally, the use of this compound in combination with other drugs or therapies can be explored to enhance its efficacy and reduce its toxicity. Finally, the development of new methods for the synthesis of this compound can be explored to improve its yield and purity.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential use as an anti-inflammatory, analgesic, antipyretic, and anticancer agent. This compound has been found to inhibit the activity of COX-2 enzyme, resulting in the reduction of inflammation, pain, and fever. This compound has several advantages for lab experiments, including its high potency and selectivity. However, this compound has some limitations, including its low solubility in water and toxicity. There are several future directions for the study of this compound, including the further investigation of its mechanism of action, the development of new derivatives with improved pharmacological properties, and the use of this compound in combination with other drugs or therapies.
Métodos De Síntesis
N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide has been synthesized using various methods, including the reaction of 2-chlorobenzonitrile, 4-fluoroacetophenone, and ethyl acetoacetate in the presence of sodium ethoxide. Another method involves the reaction of 2-chlorobenzonitrile, 4-fluoroacetophenone, and hydrazine hydrate in ethanol. Additionally, this compound can also be synthesized using the reaction of 2-chlorobenzonitrile, 4-fluoroacetophenone, and 3-(dimethylamino)propylamine in ethanol.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O/c20-16-4-1-2-5-17(16)23-19(26)15-12-25(11-3-10-22)24-18(15)13-6-8-14(21)9-7-13/h1-2,4-9,12H,3,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGYDQRUAJFGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)F)CCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4969685.png)
![N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4969705.png)
![6-(4-bromophenyl)-5-(4-ethoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4969723.png)
![2-{[benzyl(methyl)amino]methyl}-4,6-diiodophenol](/img/structure/B4969724.png)
![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B4969728.png)

![methyl 4-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}benzoate](/img/structure/B4969740.png)



![2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4969772.png)
![6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylic acid](/img/structure/B4969776.png)

![methyl 4-chloro-3-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4969787.png)